molecular formula C8H15NO B2703500 3-Cyclopentylpropionamide CAS No. 935-10-4

3-Cyclopentylpropionamide

Cat. No.: B2703500
CAS No.: 935-10-4
M. Wt: 141.214
InChI Key: IRMJJWOCROUNFY-UHFFFAOYSA-N
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Description

3-Cyclopentylpropionamide is an organic compound with the molecular formula C8H15NO. It is a derivative of propionamide, where a cyclopentyl group is attached to the third carbon of the propionamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpropionamide typically involves the reaction of cyclopentylmagnesium bromide with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired amide. The reaction conditions generally include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropionamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Can undergo nucleophilic substitution reactions at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

3-Cyclopentylpropionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the amide group.

    Cyclopentylpropionic acid: Oxidized form of 3-Cyclopentylpropionamide.

    Cyclopentylpropylamine: Reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both the cyclopentyl group and the amide functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMJJWOCROUNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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